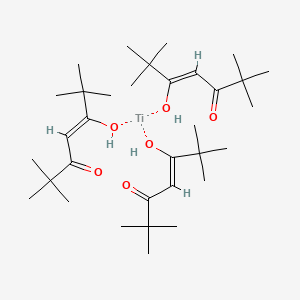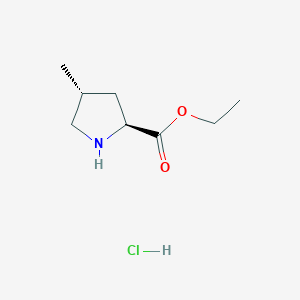
(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves halogenation, fluorination, and etherification steps. For instance, the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a somewhat related structure, was achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, showcasing the use of halogenation in these synthesis pathways (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of halogenated benzenes, like our compound of interest, often involves interactions such as C–H···Br, C–Br···Br, and C–Br···π, which can influence the compound's reactivity and physical properties. Studies on bromo- and bromomethyl-substituted benzenes have highlighted the variability in packing motifs despite the chemical similarity, which could be relevant for understanding the structural characteristics of 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene (Jones, Kuś, & Dix, 2012).
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Synthesis of Complex Molecules
Derivatives of pyrrolidine, including those related to "(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl," are pivotal in the synthesis of complex organic compounds. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from related compounds demonstrates the utility of pyrrolidine derivatives in producing complex molecules with high purity and yield, suitable for scale-up production (Cheng Qing-fang, 2005).
Fluorination and Functionalization
The transformation of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides illustrates the role of pyrrolidine derivatives in medicinal chemistry. These synthons, derived from processes involving (2S,4R)-4-hydroxyproline, are instrumental for preparing fluoropyrrolidine derivatives, significantly reducing synthetic steps for medicinal applications (R. Singh & T. Umemoto, 2011).
Medicinal Chemistry and Pharmacology
Inhibitor Design
Pyrrolidine derivatives are utilized in designing inhibitors for various biological targets. For example, densely substituted L-proline esters, similar in structure to pyrrolidine derivatives, have been used as catalysts for asymmetric Michael additions, showcasing the role of pyrrolidine frameworks in developing novel organocatalysts (Andrea Ruiz-Olalla, M. G. Retamosa, & F. Cossío, 2015).
Neuroprotection and Anticonvulsant Effects
The application of group II metabotropic glutamate receptor agonists, such as 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, demonstrates the therapeutic potential of pyrrolidine derivatives in neuroprotection and seizure management in immature rats (J. Folbergrová et al., 2005).
Catalysis and Material Science
- Catalytic Applications: Pyrrolidine derivatives serve as ligands in catalytic reactions, such as the copper-catalyzed N-arylation of amides, demonstrating the versatility of these compounds in facilitating various chemical transformations (Chao-yuan Wang et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-4-6(2)5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMZOMHSNLSBG-HHQFNNIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)
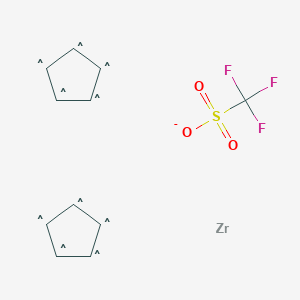
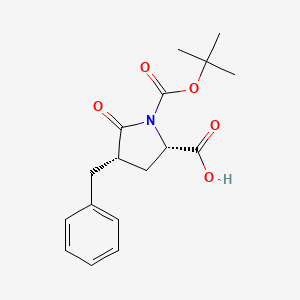
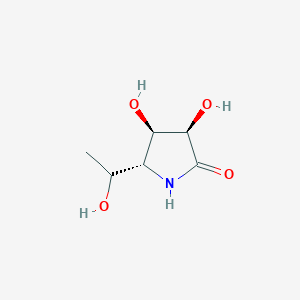
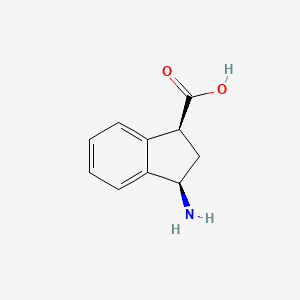
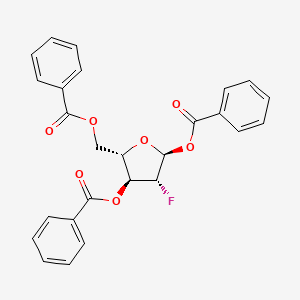
![4-(2-(2-(2-Chloro-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1143018.png)
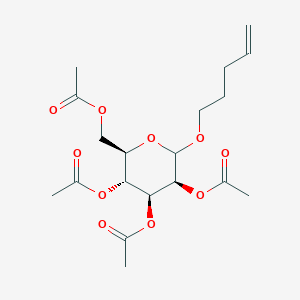
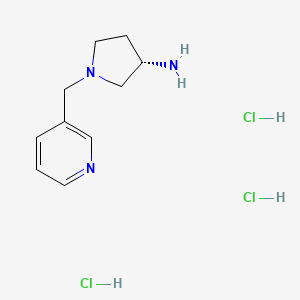
![3-[2-(4-Tert-butylphenoxy)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B1143030.png)
